![molecular formula C5H5N B14730968 2-Azabicyclo[2.2.0]hexa-2,5-diene CAS No. 6566-96-7](/img/structure/B14730968.png)
2-Azabicyclo[2.2.0]hexa-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.2.0]hexa-2,5-diene is a nitrogen-containing heterocyclic compound with a unique bicyclic structure.
Preparation Methods
The synthesis of 2-Azabicyclo[2.2.0]hexa-2,5-diene typically involves the photolysis of perfluoro-tri- and -tetra-alkyl-pyridines. This method yields stable products containing isomers with the desired bicyclic structure . The reaction conditions for this photolysis include exposure to ultraviolet light, which facilitates the formation of the bicyclic compound.
Chemical Reactions Analysis
2-Azabicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Azabicyclo[2.2.0]hexa-2,5-diene has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.0]hexa-2,5-diene involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Azabicyclo[2.2.0]hexa-2,5-diene can be compared to other similar compounds, such as:
Dewar benzene: Another bicyclic isomer of benzene with a similar structure but different chemical properties.
Bicyclo[2.2.0]hexa-2,5-diene: A compound with a similar bicyclic structure but without the nitrogen atom.
The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6566-96-7 |
|---|---|
Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
2-azabicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C5H5N/c1-2-5-4(1)3-6-5/h1-5H |
InChI Key |
UKZSOLAUQNXPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)
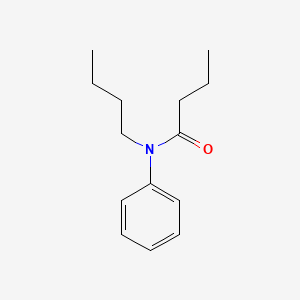
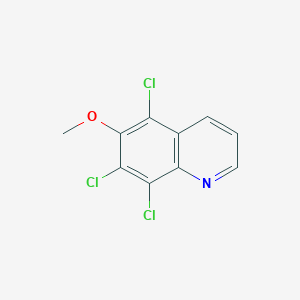

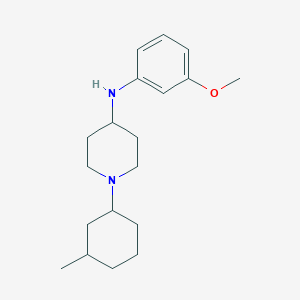
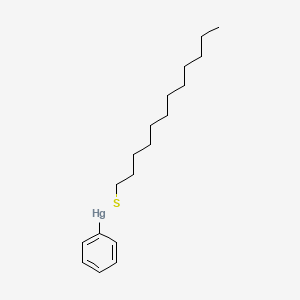
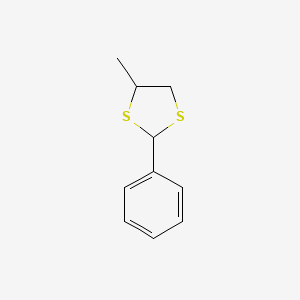
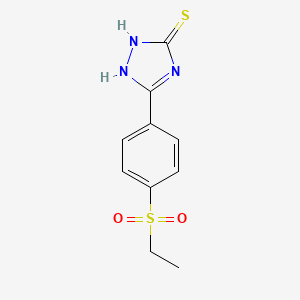
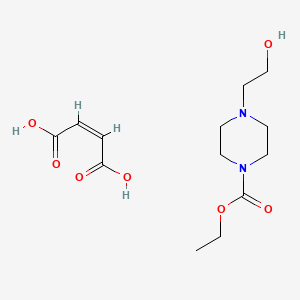

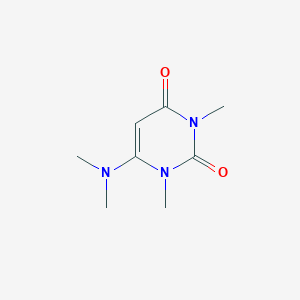
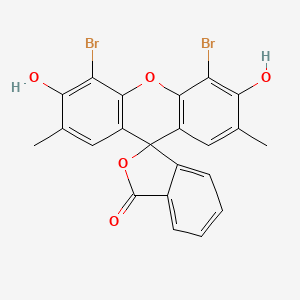
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
